(2R)-2-(Iodomethyl)oxetane
Description
Significance of Oxetane (B1205548) Motifs in Contemporary Organic Chemistry
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a highly valuable motif in modern organic and medicinal chemistry. acs.orgthieme-connect.de Initially considered somewhat exotic due to the inherent ring strain of approximately 25.5 kcal/mol, the oxetane moiety is now strategically employed to enhance the physicochemical properties of molecules. thieme-connect.de Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity. researchgate.net
In drug discovery, oxetanes are recognized as attractive, three-dimensional scaffolds. researchgate.net They often serve as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgthieme-connect.deresearchgate.net Replacing a gem-dimethyl group with an oxetane can block metabolically vulnerable positions without the associated increase in lipophilicity, a common drawback of the gem-dimethyl group. acs.org Similarly, an oxetane can mimic the hydrogen-bonding capabilities and polarity of a carbonyl group while offering greater metabolic stability. thieme-connect.de
Academic Research Landscape of (2R)-2-(Iodomethyl)oxetane
The academic research landscape surrounding this compound is primarily centered on its utility as a chiral building block. While extensive research has been conducted on oxetanes in general, this specific compound is valued for its ability to introduce the (R)-2-oxetanylmethyl group into larger, more complex molecules. The presence of a primary iodide makes it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity allows for the straightforward incorporation of the beneficial oxetane motif, making it a valuable reagent in synthetic campaigns aimed at developing new pharmaceuticals and other functional materials. researchgate.netgoogle.com Its chirality is particularly significant, as stereochemistry is a critical factor in the biological activity of many drug candidates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7IO |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
(2R)-2-(iodomethyl)oxetane |
InChI |
InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
JVPHNTROOBLPKR-SCSAIBSYSA-N |
Isomeric SMILES |
C1CO[C@H]1CI |
Canonical SMILES |
C1COC1CI |
Origin of Product |
United States |
Synthetic Methodologies for 2r 2 Iodomethyl Oxetane and Analogues
Direct Synthetic Routes to (2R)-2-(Iodomethyl)oxetane
Direct synthetic routes to this compound typically commence from a pre-existing chiral oxetane (B1205548) precursor, most commonly (2R)-2-(hydroxymethyl)oxetane.
The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. For the synthesis of this compound, the most common precursor is (2R)-2-(hydroxymethyl)oxetane. The halogenation is typically achieved under mild conditions to avoid ring-opening or other side reactions associated with the strained oxetane ring.
A widely employed method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reaction proceeds through the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide. Subsequent nucleophilic attack by iodide ion on the carbon atom of the hydroxymethyl group results in the formation of the desired this compound and triphenylphosphine oxide.
An alternative and often high-yielding procedure involves the use of iodine, triphenylphosphine, and imidazole (B134444) in a solvent such as dichloromethane (B109758). chemicalbook.com This combination of reagents effectively converts primary alcohols to their corresponding iodides under mild conditions. chemicalbook.com For instance, the reaction of (R)-oxetane-2-methanol with iodine, triphenylphosphine, and imidazole in dichloromethane at 0 °C to room temperature has been reported to provide a quantitative yield of (R)-2-(iodomethyl)oxetane. chemicalbook.com
Table 1: Reagents for the Halogenation of 2-Hydroxymethyloxetane
| Reagent System | Solvent | Reference |
|---|---|---|
| Triphenylphosphine, Iodine | Dichloromethane |
The construction of the oxetane ring itself is a key challenge due to its inherent ring strain. The most prevalent method is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a substrate with a similar leaving group. beilstein-journals.orgacs.orgrsc.orgmagtech.com.cnthieme-connect.de The process is typically promoted by a base, which deprotonates the hydroxyl group, allowing the resulting alkoxide to displace the leaving group in an intramolecular SN2 reaction. beilstein-journals.org For the synthesis of enantiomerically pure oxetanes, this strategy requires a chiral, non-racemic 1,3-diol or a related precursor. acs.org
Other C-O bond-forming cyclization strategies include ring expansion of epoxides. acs.org Additionally, C-C bond-forming cyclizations have been developed, although they are less common. beilstein-journals.orgnih.gov The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents another important route to oxetanes. beilstein-journals.orgrsc.orgmagtech.com.cn
Stereoselective and Asymmetric Synthesis of Chiral Oxetanes
The generation of enantiomerically pure chiral oxetanes is of paramount importance for their application in medicinal chemistry. Several strategies have been developed to achieve this, including chiral resolution, enantioselective cyclization, and asymmetric desymmetrization.
Chiral resolution is a classical approach for separating enantiomers from a racemic mixture. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the chiral auxiliary affords the individual enantiomers.
A more modern and efficient approach is kinetic resolution, where one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Biocatalytic kinetic resolution using enzymes like halohydrin dehalogenases has been shown to be highly effective for the synthesis of chiral oxetanes and their corresponding 1,3-disubstituted alcohol precursors, achieving high enantioselectivities (ee >99%). researchgate.netnih.govresearchgate.net Photochemical kinetic resolution has also been demonstrated for chiral spirocyclic oxetanes using a chiral thioxanthone catalyst, resulting in high enantiomeric excesses of the recovered oxetane. bohrium.comnih.gov
Enantioselective cyclization methods aim to create the chiral oxetane ring directly from an achiral or racemic precursor with high enantioselectivity. One strategy involves the enantioselective reduction of β-halo ketones using a chiral reducing agent, followed by base-promoted Williamson etherification to yield enantioenriched 2-substituted oxetanes. acs.org
Phosphine-catalyzed asymmetric [3+2] cyclization of 3-oxetanone-derived substrates with activated methyleneoxindoles has been developed to construct chiral oxetane dispirooxindole skeletons. rsc.orgrsc.org By selecting the appropriate chiral phosphine (B1218219) catalyst, either the syn or anti diastereomer can be obtained with high enantioselectivity. rsc.orgrsc.org Iridium-catalyzed enantioselective C-C coupling of primary alcohols with vinyl epoxides can produce chiral diols that are precursors to 2,3-trisubstituted oxetanes bearing all-carbon quaternary stereocenters. thieme-connect.denih.gov
Asymmetric desymmetrization of prochiral or meso compounds is a powerful strategy for the synthesis of chiral molecules. nih.gov In the context of oxetane synthesis, this can involve the enantioselective ring-opening of a meso-oxetane or the desymmetrization of a prochiral precursor that is then converted to a chiral oxetane.
For instance, a chiral Brønsted acid catalyst can promote the intramolecular desymmetrization of an oxetane with a tethered nucleophile, leading to the formation of chiral heterocycles with excellent enantioselectivity. nsf.govnih.govresearchgate.net This has been demonstrated for the synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes. nsf.govnih.govresearchgate.net Another approach involves the desymmetrization of 3,3-disubstituted oxetanes with a pendant hydroxyl group via enantioselective ring opening catalyzed by chiral (salen)Co(III) complexes, yielding tetrahydrofurans with a quaternary carbon center in high yield and enantioselectivity. nih.gov The desymmetrization of diols that are precursors to oxetanes has also been achieved through enantioselective cooperative catalysis. ua.es
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2R)-2-(hydroxymethyl)oxetane |
| (R)-oxetane-2-methanol |
| (R)-2-(iodomethyl)oxetane |
| Triphenylphosphine |
| Iodine |
| Imidazole |
Biocatalytic Approaches for Chiral Oxetane Formation
Biocatalysis has emerged as a powerful and sustainable alternative for producing chiral compounds. nih.govcore.ac.uknih.gov In the realm of oxetane synthesis, halohydrin dehalogenases (HHDHs) have proven to be particularly effective enzymes. nih.govresearchgate.net These enzymes facilitate the intramolecular cyclization of haloalcohols to form cyclic ethers, including oxetanes. nih.govresearchgate.net
Engineered HHDHs have been successfully employed for the stereoselective synthesis of oxetanes. For instance, variants of HheC from Agrobacterium radiobacter AD1 have been developed to catalyze both the dehalogenation of γ-haloalcohols and the ring-opening of oxetanes, providing access to both (R)- and (S)-configured products with high stereoselectivity. nih.gov This approach has been shown to be applicable to a range of substrates, yielding products with enantiomeric excesses often exceeding 99%. nih.gov
A bienzymatic, one-pot, two-step cascade reaction has also been developed, combining HHDH variants with limonene (B3431351) epoxide hydrolases (LEHs). acs.orgacs.org This system efficiently converts racemic haloalcohols into chiral 1,3-diols with high yields and enantioselectivity. acs.orgacs.org Such biocatalytic platforms are not only highly efficient and enantioselective but have also been shown to be scalable for transformations at high substrate concentrations, making them suitable for preparative-scale synthesis. nih.govrepec.org
Synthesis of Substituted Oxetane Derivatives
The construction of 2-substituted oxetanes, including this compound, is often achieved through the cyclization of 1,3-diols. thieme-connect.deacs.org A common strategy involves the stereocontrolled synthesis of 2,4-disubstituted oxetanes from syn- and anti-1,3-diols, which can be prepared by the stereoselective reduction of a common aldol (B89426) precursor. acs.org The diols are then converted to acetoxy bromides with inversion of stereochemistry, and subsequent treatment with a base like sodium hydride mediates the Williamson etherification to yield the desired oxetane with retention of configuration from the diol. thieme-connect.deacs.org
One specific method for synthesizing 2-(iodomethyl)oxetane (B571464) involves the reaction of 2-hydroxymethyloxetane with triphenylphosphine, imidazole, and iodine in dichloromethane. chemicalbook.com This process has been reported to yield the pure product in high yield. chemicalbook.com Another approach utilizes the iodocyclization of homoallylic alcohols. For example, the reaction of certain N-alkenyl-N-methyl-4-pentenamides with iodine and sodium bicarbonate can produce 2-(iodomethyl)oxetane derivatives. acs.org
The following table summarizes a selection of synthetic methods for 2-substituted oxetanes:
| Starting Material | Key Reagents | Product Type | Reference |
| syn- or anti-1,3-diols | Acetyl bromide, Sodium hydride | 2,4-Disubstituted oxetanes | acs.org |
| 2-Hydroxymethyloxetane | Triphenylphosphine, Imidazole, Iodine | 2-(Iodomethyl)oxetane | chemicalbook.com |
| Homoallylic alcohols | Iodine, Sodium bicarbonate | 2-(Iodomethyl)oxetane derivatives | acs.org |
| Alkenes, Aryl glyoxylates | Iridium-based photocatalyst | Functionalized oxetanes | acs.org |
The synthesis of 3,3-disubstituted oxetanes is of significant interest in medicinal chemistry, as these motifs can act as bioisosteres for gem-dimethyl and carbonyl groups. chemrxiv.orgbeilstein-journals.orgrsc.org A prevalent method for their synthesis starts from 1,3-diols, which are cyclized via an intramolecular Williamson etherification. mdpi.com This often involves monotosylation of the diol followed by treatment with a strong base. thieme-connect.de
A variety of functional groups can be introduced at the 3-position. For instance, starting from oxetan-3-one, a range of transformations such as Strecker and Grignard reactions can be employed to introduce diverse functionalities. chemrxiv.org This approach has been used to create over 100 examples of novel 3,3-disubstituted oxetanes. chemrxiv.orgrsc.org Solid-phase synthesis on polystyrene or polyethylene (B3416737) glycol supports has also been shown to improve yields for the cyclization of diols to 3,3-disubstituted oxetanes. thieme-connect.de
A scalable route to 2-oxa-6-azaspiro[3.3]heptane, a key intermediate, has been developed starting from tribromopentaerythritol. doi.org This highlights the potential for large-scale production of these valuable building blocks. The table below outlines some approaches to 3,3-disubstituted oxetanes.
| Starting Material | Key Method | Product Type | Reference |
| 1,3-Diols | Intramolecular Williamson etherification | 3,3-Disubstituted oxetanes | mdpi.com |
| Oxetan-3-one | Strecker, Grignard, etc. | Diversely functionalized 3,3-disubstituted oxetanes | chemrxiv.org |
| Diols on polymer support | Base-mediated cyclization | 3,3-Disubstituted oxetanes | thieme-connect.de |
| Tribromopentaerythritol | Phase-transfer catalysis, Alkylation | 2-Oxa-6-azaspiro[3.3]heptane intermediates | doi.org |
Optimization and Scalability of Synthetic Protocols
The practical utility of synthetic methods is greatly enhanced by their optimization and scalability. chemrxiv.org For the synthesis of oxetanes, several strategies have been developed to improve efficiency and enable large-scale production.
Flow chemistry has emerged as a powerful tool for the synthesis of oxetanes. researchgate.netillinois.edunih.gov The use of flow microreactor systems allows for precise control over reaction parameters, such as residence time and temperature, which can lead to improved yields and selectivity compared to batch processes. researchgate.net For example, the generation of the highly unstable 2-phenyloxetan-2-yl lithium and its subsequent reaction with electrophiles has been successfully achieved in a flow system, affording 2-substituted-2-phenyloxetanes in moderate to good yields at higher temperatures than required in batch mode. researchgate.net Similarly, the challenging generation and use of 3-oxetanyllithium has been made possible through flash technology in a flow setup. acs.org
For biocatalytic processes, scalability is often achieved through the use of whole-cell biocatalysts and the integration of reaction steps into one-pot cascades. nih.govacs.orgacs.orgrepec.org These approaches have been shown to be effective for large-scale transformations at high substrate concentrations. nih.govrepec.org
In conventional chemical synthesis, protocols have been optimized for kilogram-scale production. nih.gov For example, the synthesis of 3,3-disubstituted oxetanes has been successfully scaled up to multigram and even kilogram quantities, demonstrating the practical applicability of these methods. chemrxiv.orgrsc.org
| Technique | Advantage | Application Example | Reference |
| Flow Chemistry | Improved control, safety, and scalability | Synthesis of 2,2-disubstituted oxetanes | researchgate.net |
| One-Pot Cascades | Increased efficiency, reduced waste | Bienzymatic synthesis of chiral 1,3-diols | acs.orgacs.org |
| Large-Scale Batch | High throughput for industrial production | Kilogram-scale synthesis of 3-oxetanone | nih.gov |
Reactivity and Mechanistic Investigations of 2r 2 Iodomethyl Oxetane
Ring-Opening Reactions of Oxetane (B1205548) Derivatives
The inherent strain in the four-membered ring of oxetanes renders them susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. beilstein-journals.orgresearchgate.net This reactivity is a cornerstone of their utility as synthetic intermediates. acs.org
Nucleophilic Ring-Opening Pathways
The ring-opening of unsymmetrically substituted oxetanes, such as (2R)-2-(Iodomethyl)oxetane, with nucleophiles is a significant class of reactions. The regioselectivity of these reactions is primarily dictated by steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen, following an S_N2 mechanism. magtech.com.cn This pathway leads to the formation of a primary alcohol derivative.
In contrast, under acidic conditions, even weak nucleophiles can attack the more substituted carbon atom adjacent to the oxygen. magtech.com.cn This change in regioselectivity is attributed to the electronic effect of the protonated oxetane, which stabilizes the partial positive charge development at the more substituted carbon during the transition state.
The reactivity of the oxetane ring is also influenced by the nature of the substituent at the 2-position. For instance, 2-methyleneoxetanes react with nucleophiles at the C4 position, leading to the formation of an enolate intermediate. acs.orgnih.gov
A variety of nucleophiles have been employed in the ring-opening of oxetanes, including carbon, nitrogen, oxygen, and halogen nucleophiles. magtech.com.cn For example, the reaction of 2-aryloxetanes with aryl borates has been reported. acs.org The use of chiral Brønsted acids as catalysts can facilitate the asymmetric ring-opening of 3-substituted oxetanes with nitrogen nucleophiles, providing access to chiral building blocks. rsc.org
Intramolecular Cyclization and Rearrangement upon Ring Opening
The products of oxetane ring-opening can undergo subsequent intramolecular reactions, leading to the formation of new cyclic structures or rearranged products. A common transformation is intramolecular cyclization, where a nucleophilic group within the ring-opened intermediate attacks an electrophilic site in the same molecule. acs.org For instance, the intramolecular O-vinylation of γ-bromohomoallylic alcohols, which can be conceptually derived from the ring-opening of a substituted oxetane, leads to the formation of 2-methyleneoxetanes via a 4-exo ring closure. organic-chemistry.org
The formation of oxetanes can also be achieved through the intramolecular cyclization of 1,3-halohydrins, a classic method known as the Williamson etherification. thieme-connect.de This approach has been utilized in the synthesis of complex natural products containing the oxetane motif. thieme-connect.de
Rearrangements can also occur following ring-opening. For example, strain-heightened oxetanes, such as oxaspirohexanes, undergo various substituent-dependent rearrangements in the presence of a Lewis acid like BF₃·Et₂O. acs.orgnih.gov
Lewis Acid-Mediated Transformations of Strain-Heightened Oxetanes
Lewis acids play a crucial role in activating the oxetane ring towards nucleophilic attack and can mediate a variety of transformations. beilstein-journals.orgillinois.edu The coordination of a Lewis acid to the oxetane oxygen enhances the electrophilicity of the ring carbons, facilitating ring-opening. mdpi.com
The use of Lewis superacids, such as Al(C₆F₅)₃, has been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.cat This methodology can suppress the formation of regioisomeric byproducts. uab.cat DFT studies suggest that these reactions proceed through the formation of a zwitterionic intermediate after the Lewis acid-promoted ring-opening. uab.cat
Different Lewis acids can lead to different reaction outcomes. While some Lewis acids like MgCl₂, ZnCl₂, and BF₃·OEt₂ were found to be unreactive for the ring-opening of certain oxetanes with hydrogen peroxide, others like TMSOTf, Yb(OTf)₃, and Sc(OTf)₃ provided the desired hydroperoxy alcohols in good yields. acs.org The choice of Lewis acid is therefore critical in controlling the reaction pathway and product distribution.
Nucleophilic Substitution Reactions at the Iodomethyl Moiety
The iodomethyl group of this compound presents a primary site for nucleophilic substitution reactions. The carbon-iodine bond is susceptible to cleavage by a wide range of nucleophiles, allowing for the introduction of diverse functional groups while preserving the oxetane ring. This reactivity is characteristic of primary alkyl halides and typically proceeds through an S_N2 mechanism. saskoer.cayoutube.com
The S_N2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of configuration at the reaction center. saskoer.ca However, in the case of the iodomethyl group, the carbon is not a stereocenter. The rate of these reactions is influenced by the strength of the nucleophile, the nature of the solvent, and the steric hindrance around the reaction site. youtube.com
The reactivity of the leaving group is also a key factor, with iodide being a better leaving group than other halogens like bromide and chloride, and also more reactive than sulfonate esters like p-toluenesulfonate. nih.gov This makes the iodomethyl group particularly reactive towards nucleophilic displacement.
The preservation of the oxetane ring during these substitution reactions is a significant feature, enabling the synthesis of a variety of 2-substituted oxetanes. For example, the reaction of 4-(halomethyl)oxetane-2-ones with trimethylamine (B31210) results in the substitution of the halogen with a trimethylammonium group. google.com Similarly, the chloromethyl group in related compounds can be displaced by various nucleophiles to generate derivatives with different properties.
Transformations of the Oxetane Core
Oxidation and Reduction Chemistry
The oxetane ring itself can undergo oxidation and reduction reactions, although these transformations are less common than ring-opening or substitution at the side chain. The hydroxyl group of [(2R)-oxetan-2-yl]methanol, a related compound, can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. evitachem.com
Reduction of the oxetane ring is also possible under specific conditions. Catalytic hydrogenation, for instance, can lead to the reductive cleavage of the C-O bonds, resulting in the formation of open-chain alcohols. evitachem.com This process effectively breaks down the cyclic ether structure.
The following table summarizes some of the key reactions of oxetane derivatives discussed in this article:
| Reaction Type | Substrate | Reagent(s) | Product(s) | Ref. |
| Nucleophilic Ring-Opening | 2-Aryloxetanes | Aryl Borates | Ring-opened products | acs.org |
| Intramolecular Cyclization | γ-Bromohomoallylic Alcohols | CuI, 1,10-phenanthroline | 2-Methyleneoxetanes | organic-chemistry.org |
| Lewis Acid-Mediated Isomerization | 2,2-Disubstituted Oxetanes | Al(C₆F₅)₃ | Homoallylic Alcohols | uab.cat |
| Nucleophilic Substitution | 4-(Halomethyl)oxetane-2-ones | Trimethylamine | 4-[(Trimethylammonium)methyl]oxetane-2-one | google.com |
| Oxidation | [(2R)-oxetan-2-yl]methanol | Oxidizing agents | Aldehydes or Carboxylic Acids | evitachem.com |
| Reduction | [(2R)-oxetan-2-yl]methanol | Catalytic Hydrogenation | Open-chain alcohols | evitachem.com |
Alkylation and Acylation Reactions
The primary iodide in this compound serves as a potent electrophile for alkylation reactions with a variety of nucleophiles. The oxetane ring, being a stable ether, typically remains intact under standard alkylation conditions.
N-Alkylation: Nitrogen nucleophiles, such as amines and heterocyclic compounds, readily undergo alkylation with this compound. For instance, azoles are an important class of scaffolds in many pharmaceutical compounds, and their N-alkylation is a key synthetic step. acs.org The reaction of this compound with various azoles, such as indazole and pyrazole, in the presence of a suitable base, affords the corresponding N-alkylated products. acs.org These reactions generally proceed via an S_N2 mechanism, where the nitrogen atom displaces the iodide. In some cases, attempted N-alkylation of certain substrates, like 2-azidobenzamide, can lead to complex rearrangements and the formation of unexpected heterocyclic systems such as benzotriazinones and quinazolinones, indicating the potential for nitrene intermediates depending on the reaction conditions and substrate. nih.gov
O-Alkylation: Oxygen nucleophiles, particularly carboxylates, can be effectively alkylated to form esters. libretexts.org The deprotonation of a carboxylic acid with a base generates a carboxylate anion, which can then displace the iodide of this compound to yield the corresponding oxetanylmethyl ester. libretexts.org This method provides a straightforward route to ester derivatives incorporating the oxetane moiety. Phenols can also be O-alkylated under appropriate basic conditions.
Table 1: Examples of Alkylation Reactions with this compound
| Nucleophile | Product Type | General Reaction Conditions |
| Primary/Secondary Amine | N-Alkylated Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |
| Azole (e.g., Indazole) | N-Alkylated Azole | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) |
| Carboxylic Acid | Oxetanylmethyl Ester | Base (e.g., NaOH, Cs₂CO₃), Solvent (e.g., DMF) |
| Phenol | Oxetanylmethyl Ether | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |
While alkylation is a common transformation for this compound, acylation reactions directly involving this compound as the acylating agent are not typical due to its structure. However, it can be used to introduce the oxetane-containing fragment into molecules that subsequently undergo acylation. More commonly, the oxetane moiety is incorporated into a molecule which then undergoes acylation at a different functional group. For example, N-(2-oxo-3-oxetanyl)amides are synthesized by the acylation of 3-amino-2-oxetanone (B8693908) derivatives. nih.gov
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds at the methyl group of this compound is a powerful strategy for elaborating its structure. These reactions typically involve the use of organometallic reagents or stabilized carbanions.
Reactions with Organometallic Reagents: Organocuprates, such as lithium dimethylcuprate, are effective for the displacement of the iodide to form a new carbon-carbon bond. This allows for the introduction of various alkyl and aryl groups. Grignard reagents, in the presence of a copper catalyst, can also participate in cross-coupling reactions.
Reactions with Stabilized Carbanions: Malonate esters and other sources of stabilized carbanions can be alkylated with this compound. Under basic conditions, the enolate generated from the active methylene (B1212753) compound acts as a nucleophile, attacking the iodomethyl group and displacing the iodide. This provides access to a range of functionalized oxetane derivatives with extended carbon chains.
Table 2: Examples of Carbon-Carbon Bond Forming Reactions
| Carbon Nucleophile | Reagent/Catalyst | Product Type |
| Alkyl/Aryl Grignard | Cu(I) salt (e.g., CuI) | Alkylated/Arylated Oxetane |
| Organocuprate | (e.g., LiR₂Cu) | Alkylated/Arylated Oxetane |
| Malonate Ester | Base (e.g., NaH, NaOEt) | Oxetanylmethyl Malonate Derivative |
| Cyanide | (e.g., NaCN) | 3-(Oxetan-2-yl)propanenitrile |
The successful application of these carbon-carbon bond-forming reactions significantly expands the synthetic utility of this compound, enabling the construction of more complex molecular architectures. thieme-connect.deresearchgate.net
Mechanistic Elucidation Studies
Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and stereoselectivity. Computational and experimental studies have provided valuable insights into transition states and potential rearrangement pathways.
Transition State Analysis in Stereoselective Processes
The stereochemistry of reactions involving this compound is of significant interest. In stereoselective processes, the analysis of transition states, often through computational modeling, helps to explain the observed outcomes. For reactions occurring at the iodomethyl group, such as S_N2 substitutions, the stereocenter at the 2-position of the oxetane ring can influence the approach of the nucleophile.
Computational studies, such as those employing Density Functional Theory (DFT), can model the energies of different transition state geometries. For example, in the alkylation of a chiral nucleophile with this compound, different diastereomeric transition states can be modeled to predict which product is likely to be favored. These models take into account steric and electronic interactions that dictate the lowest energy pathway.
While specific transition state analyses for this compound are not extensively reported in the provided search results, the principles of stereoselective synthesis of substituted oxetanes are well-documented. For example, the synthesis of 2-substituted oxetan-3-ones via metalated SAMP/RAMP hydrazones proceeds with high enantioselectivity, which is rationalized by the steric hindrance in the transition state directing the approach of the electrophile. acs.org Similarly, the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols proceeds with retention of configuration, indicating a double inversion mechanism where the transition states of both steps are highly ordered. thieme-connect.de
Skeletal Rearrangement Mechanisms
The strained four-membered ring of oxetanes makes them susceptible to skeletal rearrangements under certain conditions, although they are generally more stable than their three-membered epoxide counterparts. acs.org Ring-opening and ring-expansion reactions are known for oxetane derivatives, often promoted by Lewis or Brønsted acids. researchgate.net
For this compound, rearrangements could potentially be initiated by the departure of the iodide leaving group, leading to a primary carbocation that could be stabilized by participation of the adjacent ring oxygen. This could lead to a transient oxonium ion, which could then be attacked by a nucleophile at either the exocyclic methylene carbon or at the C-2 or C-4 positions of the oxetane ring, resulting in ring-opened products.
While significant skeletal rearrangements of this compound itself under the discussed reaction conditions are not prominently reported, the potential for such pathways should be considered, especially under forcing conditions or with certain reagents. For example, the reaction of some oxetanes can lead to ring expansion to form tetrahydrofurans or other larger heterocycles. researchgate.net The specific substitution pattern and the nature of the reagents and conditions play a crucial role in determining whether a reaction proceeds via a simple substitution or a more complex rearrangement pathway.
Advanced Applications in Contemporary Organic Synthesis
(2R)-2-(Iodomethyl)oxetane as a Chiral Building Block
In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, controlling stereochemistry is paramount. This compound serves as an exemplary chiral building block, deriving its utility from the principles of "chiral pool synthesis." numberanalytics.comsymeres.com This strategy leverages naturally occurring or readily available enantiopure starting materials to introduce a specific stereocenter into a target molecule, thereby circumventing the need for often complex and costly asymmetric syntheses or chiral resolutions at later stages. numberanalytics.comsymeres.com
The (2R)-configuration of the C2 position is fixed, and this stereochemical information is transferred directly to the synthetic target. The primary iodide is a highly effective electrophile, readily participating in SN2 reactions with a wide variety of nucleophiles. This allows for the straightforward attachment of the chiral oxetane (B1205548) moiety to other fragments without disturbing the stereocenter. The synthesis of this compound itself can be achieved from its corresponding alcohol, (2R)-2-(hydroxymethyl)oxetane, through a high-yielding iodination reaction, for instance, using triphenylphosphine (B44618), imidazole (B134444), and iodine. chemicalbook.com
The application of this compound and similar chiral precursors simplifies the synthetic route to complex molecules where the three-dimensional arrangement of atoms is critical for biological function.
**4.2. Strategic Incorporation into Complex Molecular Architectures
The defined stereochemistry and reactive handle of this compound make it an ideal synthon for integration into intricate molecular designs, ranging from iconic natural products to novel therapeutic agents and complex ring systems.
The oxetane ring is a key structural feature in several biologically active natural products. acs.org Its inclusion is often crucial for the compound's conformational rigidity and interaction with biological targets. acs.org A classic example is the potent anticancer agent Paclitaxel (Taxol), which contains a prominent oxetane ring. numberanalytics.com The total synthesis of such molecules often involves the late-stage formation of the oxetane ring via an intramolecular cyclization, typically a Williamson etherification of a 1,3-halohydrin or a related precursor. thieme-connect.de
While direct use of this compound as a starting fragment is less common than de novo ring construction in many total syntheses, the underlying principle of using a chiral C4 precursor is central. For example, the synthesis of the oxetane ring in Taxol reported by several research groups involves the cyclization of a diol precursor where one hydroxyl group is activated as a leaving group, mirroring the reactivity pattern exploited when using this compound's precursors. thieme-connect.de This highlights the strategic importance of chiral 1,3-difunctional four-carbon units in achieving these complex structures.
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.govmcgill.ca Modifying the sugar moiety is a proven strategy for enhancing the pharmacological profile of these drugs. nih.gov The oxetane ring has been successfully used as a bioisosteric replacement for the furanose ring found in natural nucleosides.
A notable example is the synthesis of Oxetanocin-A and its analogues, which exhibit significant antiviral and antitumor properties. acs.org The synthesis of the core oxetane structure in these analogues often employs a Williamson etherification strategy, where an acyclic precursor containing the nucleobase is cyclized to form the four-membered ring. acs.org The reaction of a chiral building block analogous to this compound with a nucleobase (or a precursor) is a key conceptual step in assembling these molecules. This approach allows for the creation of a constrained, conformationally rigid sugar mimic that can effectively interact with viral or cellular enzymes like polymerases. nih.gov The 2'-spiro-oxetane nucleosides, for instance, have shown promise as potent inhibitors of viruses such as Hepatitis C. nih.gov
Table 1: Examples of Oxetane-Containing Nucleoside Analogues and Their Therapeutic Targets This table is interactive. You can sort and filter the data.
| Nucleoside Analogue Class | Target Virus/Disease | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Oxetanocin-A | Antiviral, Antitumor | Intramolecular Williamson Etherification | acs.org |
| 2'-Spiro-oxetane Uridine | Hepatitis C Virus (HCV) | Spirocyclization on ribose | nih.gov |
Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in drug discovery because they introduce well-defined three-dimensionality into molecular scaffolds. beilstein-journals.orgsigmaaldrich.com this compound is a valuable precursor for creating spirocyclic systems where one of the rings is an oxetane.
The construction of such systems can be achieved through various synthetic routes. One common approach involves an intramolecular cyclization where a nucleophile attached to the iodomethyl group attacks a carbon atom on a pre-existing ring. Alternatively, a molecule containing a cyclic ketone can be elaborated with a reagent derived from the oxetane, followed by cyclization to form the spiro-center. Methodologies like the Paternò–Büchi reaction have also been adapted to create spirocyclic oxetanes. beilstein-journals.orgnih.gov These rigid, densely functionalized building blocks provide novel exit vectors for substituents, allowing for a more thorough exploration of chemical space in drug design programs. sigmaaldrich.com
**4.3. Precursors for Diverse Heterocyclic Scaffolds
Beyond its direct incorporation, the strained oxetane ring in this compound can be strategically opened or rearranged to access a variety of other important heterocyclic structures. This reactivity transforms the oxetane into a latent synthon for larger rings.
The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring expansion reactions, providing a pathway to larger, more common heterocycles like tetrahydrofurans (THFs), pyrrolidines, and other five- or six-membered rings. beilstein-journals.orgsioc-journal.cn These transformations are valuable because they can generate highly substituted, stereochemically rich heterocyclic products from a simple starting material. sioc-journal.cn
Several methods exist for the ring expansion of oxetanes:
Reaction with Diazo Compounds: In the presence of a Lewis acid or a metal catalyst, oxetanes can react with diazo compounds. The reaction proceeds through the formation of an oxonium ylide, which then rearranges to afford a ring-expanded product, typically a five-membered ether. acs.orgsioc-journal.cn
Intramolecular Cycloadditions: An appropriately functionalized side chain attached at the C2 position can undergo an intramolecular cycloaddition with the oxetane ring, leading to fused or bridged heterocyclic systems. sioc-journal.cn
Catalytic Asymmetric Ring Opening: Chiral catalysts can mediate the enantioselective ring-opening of oxetanes with various nucleophiles, which can be followed by a subsequent cyclization to yield larger chiral heterocycles such as 1,4-benzoxazepines or 2,3-dihydrobenzo[b]oxepines. nih.gov
These ring expansion strategies significantly broaden the synthetic utility of this compound, positioning it not just as a source of the oxetane motif but as a versatile starting point for a diverse range of complex heterocyclic targets. beilstein-journals.orgresearchgate.net
Precursors for Diverse Heterocyclic Scaffolds
Synthesis of Thietane (B1214591) Derivatives
The transformation of oxetanes into their sulfur-containing counterparts, thietanes, represents an intriguing synthetic challenge, driven by the distinct biological and chemical properties of thietane-containing molecules. While direct ring transformation of this compound into a thietane derivative is not extensively documented, the synthesis of thietanes from oxetane precursors can be achieved through multi-step sequences involving nucleophilic ring-opening and subsequent intramolecular cyclization.
A common strategy for thietane synthesis involves the use of 1,3-difunctionalized precursors, which can be derived from oxetanes. For instance, acid-catalyzed hydrolysis of this compound would yield (R)-4-iodo-1,3-butanediol. This diol can then be converted into a species suitable for cyclization with a sulfur nucleophile. A typical method involves converting the diol into a dimesylate or ditosylate. Subsequent reaction with a sulfide (B99878) source, such as sodium sulfide (Na₂S), facilitates a double nucleophilic substitution to form the thietane ring. thieme-connect.deresearchgate.net
An alternative approach utilizes thiourea (B124793) as the sulfur source. This method has been demonstrated in the synthesis of 2-oxa-6-thiaspiro[3.3]heptane from 3,3-bis(chloromethyl)oxetane. nih.govbeilstein-journals.org In a similar conceptual pathway, this compound could be converted to its corresponding 1,3-dihalide or a related precursor. Reaction with thiourea would form an isothiouronium salt, which upon basic hydrolysis, generates a thiol intermediate that cyclizes to the thietane. thieme-connect.denih.govbeilstein-journals.org
Furthermore, the synthesis of complex thietane-containing nucleosides has been accomplished starting from oxetane-derived structures. nih.gov This involves the introduction of a protected thiol group, which, after deprotection, undergoes intramolecular cyclization to form the thietane ring, highlighting the feasibility of converting oxetane scaffolds into thietanes through carefully designed reaction sequences. nih.govnih.gov
| Precursor Type | Key Reagents | Intermediate | Product Type | Reference(s) |
| 1,3-Diol derivative | Mesyl chloride, Sodium sulfide | Dimesylate | Thietane | thieme-connect.deresearchgate.net |
| 1,3-Dihalide derivative | Thiourea, Base | Isothiouronium salt | Thietane | thieme-connect.denih.govbeilstein-journals.org |
| Oxetane with protected thiol | Deprotection agent, Base | Thiolate | Thietane | nih.gov |
Formation of Functionalized Tetrahydrofurans
The conversion of this compound into functionalized tetrahydrofurans represents a ring-expansion transformation that yields a thermodynamically more stable five-membered ring from the strained four-membered oxetane. beilstein-journals.org Several synthetic strategies can be employed for this purpose, including rearrangement reactions and iodine-mediated cyclizations of acyclic precursors.
One prominent method for constructing functionalized tetrahydrofurans is the iodine-mediated cyclization of homoallylic alcohols. acs.org This approach, while not starting directly from the pre-formed this compound, provides a direct route to 2-(iodomethyl)-substituted tetrahydrofurans. The process typically involves a deconjugative aldol (B89426) reaction to create a homoallylic alcohol intermediate. Subsequent treatment with iodine induces an electrophilic cyclization (iodocyclization), where the hydroxyl group attacks the iodine-activated alkene, forming the tetrahydrofuran (B95107) ring and installing the iodomethyl side chain in a stereocontrolled manner. acs.orgnih.govbeilstein-journals.org This method is powerful for assembling highly substituted tetrahydrofurans with excellent diastereoselectivity. acs.org
Table: Iodine-Mediated Cyclization for Tetrahydrofuran Synthesis
| Starting Material | Key Steps | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| α,β-Unsaturated Imide | Deconjugative Aldol Reaction | Boron Enolate, Aldehyde | Homoallylic Alcohol | Creation of stereocenters | acs.org |
| Homoallylic Alcohol | Iodine-Mediated Cyclization | Iodine, Base | (Iodomethyl)tetrahydrofuran | Stereocontrolled ring formation | acs.org |
Another conceptual approach is the direct ring expansion of the oxetane ring. Such transformations can be promoted by various reagents, including sulfur ylides or under photochemical conditions. taltech.eersc.org These reactions typically proceed through the formation of an oxonium ylide intermediate, which then undergoes rearrangement to the larger tetrahydrofuran ring. rsc.org While specific examples starting with this compound are not prevalent, the iodomethyl group's character as a potential leaving group or radical precursor could influence or enable such rearrangements under specific catalytic or photolytic conditions.
Metabolic studies on 2-substituted oxetanes have also shown that ring scission can occur, leading to the formation of diol metabolites. acs.org Such a ring-opened intermediate, specifically a 1,4-diol derivative, is a classic precursor for tetrahydrofuran synthesis via acid-catalyzed intramolecular dehydration (a Williamson ether synthesis variant). Therefore, a synthetic sequence involving a nucleophilic ring-opening of this compound at the C-2 position, followed by functional group manipulation and cyclization, presents a viable, albeit multi-step, pathway to functionalized tetrahydrofurans.
Spectroscopic and Computational Characterization of 2r 2 Iodomethyl Oxetane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including (2R)-2-(Iodomethyl)oxetane. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
The stereochemistry of substituted oxetanes is a crucial aspect of their chemical identity and can be challenging to determine. nih.govacs.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in elucidating the relative configuration of substituents. acs.org For this compound, NOE experiments would be expected to show through-space interactions between the protons on the iodomethyl group and the protons on the oxetane (B1205548) ring, helping to confirm the cis or trans relationship between them. The coupling constants between the methine proton at the C2 position and the adjacent methylene (B1212753) protons of the oxetane ring can also provide valuable information about the dihedral angles and, consequently, the ring's conformation and stereochemistry. acs.org
In many cases, the definitive assignment of stereochemistry for complex oxetane-containing natural products has required revision based on advanced computational methods that predict NMR parameters. nih.govacs.orgresearchgate.net These computational approaches compare experimentally obtained NMR data with data calculated for all possible stereoisomers, allowing for a statistically robust assignment. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data is not readily available in the searched literature, these are estimated values based on typical chemical shifts for similar structural motifs. pdx.edulibretexts.orgsavemyexams.compitt.edu)
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂-I | 3.2 - 3.5 | Doublet |
| -O-CH- | 4.8 - 5.1 | Multiplet |
| -O-CH₂- | 4.4 - 4.7 | Multiplet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₂-I | 5 - 15 |
| -O-C H- | 75 - 85 |
| -O-C H₂- | 70 - 80 |
While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR can provide detailed insights into the specific conformation adopted in the crystalline state. The analysis of chemical shift tensors, which are anisotropic, allows for a precise determination of the molecular geometry. acs.org For oxetane derivatives, solid-state NMR can be particularly useful in determining the degree of ring puckering. acs.orguni-muenchen.de The oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. mdpi.comacs.org The introduction of a substituent, such as the iodomethyl group, influences the puckering angle. acs.orgmdpi.com
The strategy involves measuring the principal values of the ¹³C chemical shift tensors and comparing them with values computed ab initio for different possible conformations. This comparison allows for the confident assignment of the solid-state conformation. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are the cyclic ether (oxetane) and the iodoalkane. The IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the ether and the C-I stretching of the iodoalkane.
The asymmetric C-O-C stretching vibration in cyclic ethers like oxetane typically appears in the region of 950-1150 cm⁻¹. uomustansiriyah.edu.iqrsc.orgrsc.org Specifically for the oxetane ring, a strong band around 977 cm⁻¹ corresponding to the asymmetric C-O-C stretch is often observed. rsc.org The C-H stretching vibrations of the methylene groups would be found in the 2850-3000 cm⁻¹ region. orgchemboulder.com The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound (Note: These are characteristic regions for the specified functional groups based on general IR correlation tables and data for similar compounds. uomustansiriyah.edu.iqorgchemboulder.comspcmc.ac.in)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850 - 3000 |
| C-O-C (oxetane) | Asymmetric Stretching | 950 - 1150 |
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (molar mass: 198.00 g/mol ), the molecular ion peak [M]⁺ at m/z 198 would be expected. nih.gov
The fragmentation pattern would likely involve the loss of the iodine atom or cleavage of the oxetane ring. The loss of an iodine radical (I•) would result in a fragment ion at m/z 71 (C₄H₇O⁺). Cleavage of the C-I bond is a common fragmentation pathway for iodoalkanes. Another likely fragmentation is the loss of the iodomethyl radical (•CH₂I), leading to a fragment at m/z 57. Ring-opening and subsequent fragmentation of the oxetane moiety can also occur, often initiated by cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgnsf.gov For example, fragmentation of a 2-methyloxetane (B110119) shows a significant peak at m/z 43. nsf.gov A common fragmentation for alkyl iodides is a prominent peak at m/z 127, corresponding to the iodine cation [I]⁺. docbrown.info
Computational Chemistry and Theoretical Studies
Computational chemistry plays a vital role in understanding the properties of molecules like this compound. tandfonline.com Theoretical studies, particularly using Density Functional Theory (DFT), can be employed to predict and corroborate experimental data. wisc.edu
These computational methods are used to:
Predict NMR Spectra : As mentioned, calculating ¹H and ¹³C NMR chemical shifts for possible isomers is a powerful tool for stereochemical assignment. rsc.orgwisc.edu
Determine Conformational Preferences : Computational modeling can determine the most stable conformation of the molecule, including the puckering of the oxetane ring and the orientation of the iodomethyl group. acs.orgtandfonline.com Studies on oxetane itself have shown it has a puckered structure, and substituents influence this puckering. uni-muenchen.dekoreascience.kr
Analyze Vibrational Spectra : Theoretical calculations can predict the vibrational frequencies and intensities of IR and Raman spectra, aiding in the assignment of experimental bands. rsc.org
Investigate Reaction Mechanisms : Computational studies can provide insights into the reactivity and potential reaction pathways of the molecule. acs.org
For oxetanes, computational studies have been crucial in understanding how the ring structure influences properties like metabolic stability and receptor binding in medicinal chemistry contexts. acs.orgmdpi.com
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of reactions involving strained heterocycles like oxetanes. While specific DFT studies on the ring-opening of this compound are not extensively documented in the literature, mechanistic insights can be inferred from computational studies on analogous 2-substituted oxetanes and the parent oxetane molecule.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and determining activation energies. For oxetanes, ring-opening reactions are of significant interest. These reactions typically proceed via nucleophilic attack, often activated by a Lewis or Brønsted acid. researchgate.net Theoretical studies have shown that the activation energy for the ring-opening of oxetanes is relatively high due to a less strained transition state compared to oxiranes, making the process kinetically less favorable without activation. researchgate.netbeilstein-journals.org
In the case of a substituted oxetane such as this compound, DFT calculations can predict the regioselectivity of the ring-opening. The iodomethyl group at the C2 position can influence the reaction pathway through both steric and electronic effects. DFT studies on similar systems suggest that nucleophilic attack is generally favored at the less sterically hindered carbon atom of the oxetane ring. sit.edu.cn
Furthermore, DFT calculations have been employed to understand the mechanism of cobalt-catalyzed radical ring-opening of oxetanes. beilstein-journals.orgmdpi.com These studies propose that coordination of a Lewis acid to the oxetane oxygen facilitates the ring-opening. mdpi.com For this compound, DFT could model the interaction with catalysts and predict the stability of radical intermediates formed upon C-O bond cleavage. The calculations can also shed light on the stereochemical outcome of such reactions. nih.gov
A DFT study on the esterification of azacycloalkane quaternary salts highlighted that the transition state ring conformation, rather than the ground state ring strain, dictates the reaction's regioselectivity. rsc.org A similar principle could apply to the reactions of this compound, where the conformational changes during the reaction pathway, as modeled by DFT, would be critical in determining the final product.
Modeling of Molecular Structure and Ring Strain Energy
Computational modeling provides detailed information about the three-dimensional structure of this compound and the inherent strain within its four-membered ring. The parent oxetane molecule is not perfectly planar but has a slightly puckered conformation. beilstein-journals.orgmdpi.com The introduction of a substituent at the C2 position, such as an iodomethyl group, is expected to influence this puckering. acs.org
The ring strain energy (RSE) is a key characteristic of cyclic compounds and is a significant driving force for their ring-opening reactions. dtic.mil The RSE of the parent oxetane is considerable, although slightly less than that of oxirane (epoxide). beilstein-journals.orgdtic.mil This high strain energy makes the oxetane ring susceptible to cleavage under appropriate conditions. researchgate.net
| Cyclic Ether | Ring Strain Energy (kcal/mol) | Ring Strain Energy (kJ/mol) | Reference(s) |
| Oxirane | 27.3 | 114.1 | beilstein-journals.orgnih.gov |
| Oxetane | 25.5 | 106.7 | beilstein-journals.orgmdpi.comnih.govdtic.mil |
| Tetrahydrofuran (B95107) | 5.6 | 23.6 | beilstein-journals.orgnih.gov |
| Thiirane | 19.8 | 82.8 | dtic.mil |
| Thietane (B1214591) | 19.6 | 82.0 | dtic.mil |
This table presents a comparison of the ring strain energies for various cyclic ethers.
Conformational Analysis via Computational Methods
Computational methods are essential for the conformational analysis of flexible molecules like this compound. rsc.org The oxetane ring itself exhibits a puckered conformation, and the substituent at the C2 position can adopt different spatial orientations relative to the ring. acs.org
The puckering of the oxetane ring is a result of the balance between angle strain and torsional strain. beilstein-journals.org For a 2-substituted oxetane, the substituent can be in a pseudo-axial or a pseudo-equatorial position. Computational studies on other 2-substituted oxetanes suggest that the pseudo-equatorial conformation is generally more stable to minimize steric interactions. researchgate.net In the case of this compound, the bulky iodomethyl group would be expected to preferentially occupy the pseudo-equatorial position.
Computational methods like molecular mechanics (MM) and DFT can be used to calculate the energy difference between these conformers and to determine the rotational barriers of the exocyclic C-C bond. rsc.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into the stereoelectronic interactions that stabilize certain conformations. sid.ir
The conformation of the molecule can have a significant impact on its reactivity. For instance, the accessibility of the oxetane oxygen's lone pairs for coordination with a Lewis acid, or the trajectory of a nucleophile attacking the ring, can be influenced by the conformational preference of the iodomethyl group. rsc.org Computational studies have shown that the incorporation of an oxetane can lock the conformation of a larger molecule, which is a crucial aspect in drug design. acs.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Oxetane (B1205548) Functionalization
While classical methods like the Williamson etherification remain valuable for constructing the oxetane ring, the demand for more diverse and complex oxetane-containing molecules has driven the development of innovative synthetic strategies. A significant recent advancement is the synthesis of oxetanes from unactivated alcohols via C–H functionalization. This approach, which can be achieved through photoredox catalysis, bypasses the need for pre-functionalized starting materials, offering a more direct and efficient route to the oxetane core. Such methods are particularly powerful for late-stage functionalization, allowing for the direct modification of complex molecules like steroids and carbohydrates.
Another key area is the development of methods to access diversely substituted oxetanes, which have historically been challenging to synthesize. Research has expanded the scope of rhodium-catalyzed O–H insertion reactions followed by base-mediated cyclization to include a wider range of functional groups, such as phosphonates, sulfones, and nitriles. These new methodologies provide access to previously hard-to-reach 2,2-disubstituted and 3,3-disubstituted oxetanes, which are valuable fragments for drug discovery.
The table below summarizes some emerging methodologies for oxetane synthesis and functionalization.
| Methodology | Description | Key Advantages | Starting Materials |
| C–H Functionalization | Direct formation of the oxetane ring by activating a C–H bond in an alcohol substrate, often via photoredox catalysis. | Bypasses pre-functionalization, suitable for late-stage modification of complex molecules. | Unactivated alcohols. |
| [2+2] Cycloadditions | Light-induced Paternò–Büchi reactions or Lewis acid-catalyzed cycloadditions between carbonyls and olefins. | High atom economy and versatility. | Carbonyls and olefins. |
| Expanded O–H Insertion/Cyclization | Rhodium-catalyzed insertion into an O-H bond of a bromohydrin, followed by cyclization. | Access to a diverse range of functionalized 2,2-disubstituted oxetanes. | Diazomalonates and substituted bromohydrins. |
| Epoxide Ring Expansion | Copper-catalyzed implantation of fluorinated carbenes into epoxides to generate α,α-difluorooxetanes. | Provides access to previously elusive and pharmacologically valuable fluorinated oxetanes. | Epoxides and carbene precursors. |
Exploration of Underexplored Chemical Space in Oxetane Chemistry
The oxetane motif is considered an "emergent, underexplored motif in drug discovery." A primary limitation has been the restricted availability of diverse oxetane building blocks, which has constrained the substitution patterns explored in medicinal chemistry programs. Future research is focused on expanding this chemical space by developing routes to novel oxetane scaffolds.
One such frontier is the synthesis of fluorinated oxetanes. Fluorine substitution can profoundly alter the pharmacological properties of a molecule, but a general method for synthesizing fluorinated oxetanes has been lacking. A recently developed copper-catalyzed method to generate α,α-difluorooxetanes from epoxides represents a major breakthrough, opening the door to systematic exploration of these compounds in drug discovery.
Similarly, the synthesis of 2-substituted and spirocyclic oxetanes is less developed compared to their 3-substituted counterparts. New methods targeting motifs like 2-(arylsulfonyl)oxetanes and aryl amino-oxetanes are creating new structural classes for evaluation as bioisosteres and fragment-based drug discovery components. These efforts are crucial for moving beyond the commonly used oxetane structures and unlocking the full potential of this heterocyclic system.
Advances in Catalytic Approaches for Oxetane Synthesis
Catalysis is at the heart of modern synthetic chemistry, and its application to oxetane synthesis is a rapidly advancing field. Traditional methods often require harsh conditions or stoichiometric reagents, limiting their scope and efficiency. Emerging catalytic approaches are overcoming these limitations, offering milder conditions, higher selectivity, and access to chiral products.
Photoredox catalysis has emerged as a powerful tool for C–H functionalization to form oxetanes, using visible light to generate radical intermediates under mild conditions. In the realm of cycloadditions, iridium-catalyzed Paternò–Büchi reactions allow for the use of simple alkenes, while chiral copper(II) complexes enable the catalytic asymmetric synthesis of polysubstituted oxetanes with high enantioselectivity. Lewis acids such as Indium(III) triflate have also been identified as effective catalysts for activating the oxetane ring for subsequent transformations, such as the synthesis of oxazolines.
These catalytic systems are not only making the synthesis of known oxetanes more efficient but are also enabling the creation of entirely new structures. For example, ruthenium catalysis has been successfully employed for the late-stage meta-C–H alkylation of existing drug molecules to install oxetane-containing fragments, providing a rapid method for analogue generation.
| Catalytic Approach | Catalyst Type | Transformation | Key Features |
| Photoredox Catalysis | Iridium or organic dyes | C–H functionalization of alcohols | Mild, visible-light-mediated conditions. |
| Lewis Acid Catalysis | Chiral Copper(II) complexes | Asymmetric [2+2] cycloaddition | High enantioselectivity and diastereoselectivity. |
| Transition Metal Catalysis | Iridium complexes | Paternò–Büchi reaction | Broader substrate scope, including simple alkenes. |
| Transition Metal Catalysis | Ruthenium complexes | Late-stage C-H alkylation | Direct modification of complex pharmaceuticals. |
| Transition Metal Catalysis | Copper complexes | Epoxide ring expansion | Synthesis of novel fluorinated oxetanes. |
Integration of (2R)-2-(Iodomethyl)oxetane into Advanced Synthetic Strategies
This compound serves as a cornerstone building block for incorporating the valuable 2-substituted oxetane motif into larger, more complex molecules. The iodomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of the oxetane ring to a wide variety of scaffolds containing nucleophilic heteroatoms (e.g., amines, phenols, thiols) or carbanions.
Advanced synthetic strategies increasingly rely on such versatile building blocks to achieve late-stage functionalization, a technique that introduces key structural motifs at the final stages of a synthesis. This approach is highly efficient for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. By using this compound, medicinal chemists can introduce the oxetane moiety to a lead compound to fine-tune its properties, such as improving aqueous solubility, enhancing metabolic stability, or altering receptor binding affinity.
Furthermore, the development of novel cross-coupling methodologies allows for the integration of building blocks like this compound in more sophisticated ways. For instance, it can be used in transition-metal-catalyzed reactions to form C-C bonds with various coupling partners. The chirality inherent in this compound is crucial, as it allows for the synthesis of enantiomerically pure final products, a critical requirement for modern pharmaceuticals. As synthetic methodologies continue to evolve, the strategic use of this and other precisely functionalized oxetane building blocks will be instrumental in constructing the next generation of complex, biologically active molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-(Iodomethyl)oxetane, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, iodomethylation of oxetane precursors using NaI/KI under polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) is common. Evidence from fluorinated oxetane analogs suggests that steric hindrance and solvent polarity critically affect reaction efficiency . Yield optimization requires careful control of stoichiometry, temperature, and exclusion of moisture .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming stereochemistry and iodomethyl group placement. For instance, coupling constants in H NMR can distinguish the C2 configuration (e.g., J-values for adjacent protons in the oxetane ring) . High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for unambiguous structural validation, especially when resolving stereochemical ambiguities .
Q. What is the reactivity profile of this compound in common organic transformations?
- Methodological Answer : The iodomethyl group is susceptible to nucleophilic substitution (e.g., with amines or thiols) and elimination reactions under basic conditions. The strained oxetane ring may undergo ring-opening in acidic media, forming diols or ethers. For example, treatment with AgNO in ethanol can trigger iodide displacement, while HCl/water may hydrolyze the oxetane .
Advanced Research Questions
Q. How does the stereochemistry at C2 influence the reactivity and stability of this compound?
- Methodological Answer : The R configuration at C2 affects steric interactions during substitution reactions. Computational studies (DFT or molecular dynamics) can model transition states to predict regioselectivity. For example, the R configuration may favor axial attack by nucleophiles due to reduced torsional strain, as observed in analogous fluorinated oxetanes . Experimental validation via kinetic isotope effects or isotopic labeling is advised .
Q. What are the challenges in achieving selective ring-opening of this compound under varying conditions?
- Methodological Answer : Competing pathways (e.g., ring-opening vs. iodide substitution) require precise control of reaction conditions. Acidic conditions (HSO) favor ring-opening to form diols, while basic conditions (NaOH) promote elimination. Monitoring via in situ IR or F NMR (for fluorinated analogs) can track intermediates . Solvent effects (e.g., DMSO vs. THF) also modulate selectivity, as shown in related oxetane systems .
Q. How can computational modeling guide the design of this compound derivatives for medicinal chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents on ring strain and reactivity. For instance, substituting iodine with bioisosteres (e.g., CF) can be modeled to assess metabolic stability. Molecular docking studies with target enzymes (e.g., kinases) may identify steric clashes or binding affinity changes caused by the iodomethyl group .
Q. How should researchers address contradictions in reported synthetic yields of this compound?
- Methodological Answer : Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or moisture sensitivity. Systematic replication studies under inert atmospheres (argon/glovebox) are critical. Statistical tools like Design of Experiments (DoE) can isolate key variables (e.g., catalyst loading, solvent purity) impacting yield .
Data Analysis and Experimental Design Considerations
- Handling Stereochemical Purity : Use chiral HPLC or capillary electrophoresis to quantify enantiomeric excess. Reference standards of known configuration (e.g., S-isomer) are necessary for calibration .
- Troubleshooting Reaction Failures : If ring-opening dominates over substitution, reduce acidity/basicity or switch to less polar solvents. For low yields, consider iodide scavengers (e.g., silver salts) to drive substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
